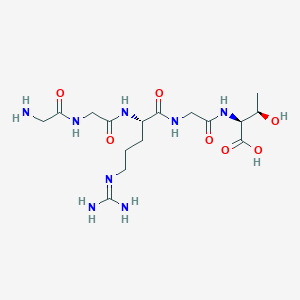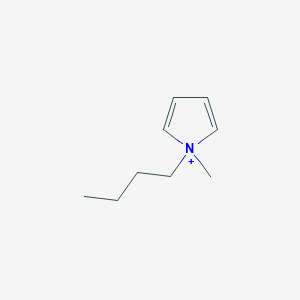![molecular formula C26H20O2 B14235758 (3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol CAS No. 227471-72-9](/img/structure/B14235758.png)
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol is a chemical compound known for its photochromic properties. It belongs to the family of naphthopyrans, which are compounds that exhibit reversible changes in color when exposed to light. This compound is of significant interest in various fields, including materials science, organic chemistry, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol typically involves the reaction of phenols with acetic anhydride and dimethyl sulfoxide under acidic conditions at low temperatures . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. For example, the use of C18H37N(CH3)3Cl as a catalyst has been reported to improve the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol involves the absorption of light, which induces a photochemical reaction leading to the formation of colored isomers. These isomers can revert to their original form in the absence of light, making the process reversible . The molecular targets and pathways involved include the electronic transition from the ground state to an excited state, followed by structural changes in the molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Diphenyl-3H-benzo[f]chromene
- 3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran
Uniqueness
(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol is unique due to its specific photochromic properties, which are influenced by the presence of the naphtho[2,1-b]pyran structure. This structure allows for efficient light absorption and rapid color change, making it highly valuable in applications requiring quick and reversible photochromic responses .
Propiedades
Número CAS |
227471-72-9 |
|---|---|
Fórmula molecular |
C26H20O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(3,3-diphenylbenzo[f]chromen-5-yl)methanol |
InChI |
InChI=1S/C26H20O2/c27-18-20-17-19-9-7-8-14-23(19)24-15-16-26(28-25(20)24,21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-17,27H,18H2 |
Clave InChI |
AEXRAFHIQLDPDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C(=CC4=CC=CC=C34)CO)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14235678.png)

![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)
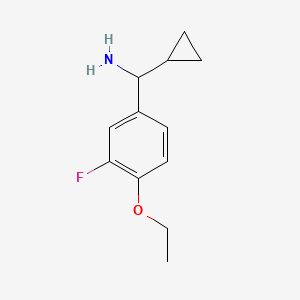
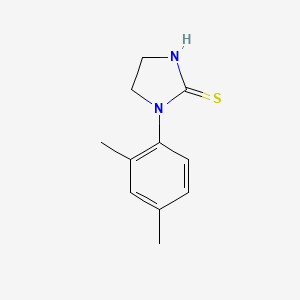
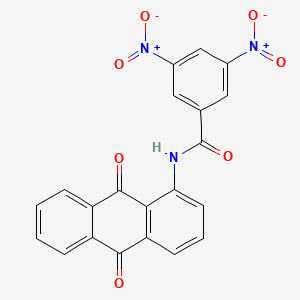
![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B14235717.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
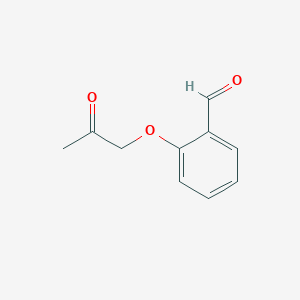
![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
